molecular formula C11H13ClO B13250838 4-(2-Chlorophenyl)oxane

4-(2-Chlorophenyl)oxane

Cat. No.: B13250838
M. Wt: 196.67 g/mol
InChI Key: ITYHMMKKSXKXIH-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)oxane is an organic compound characterized by a six-membered oxane ring with a 2-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)oxane typically involves the reaction of 2-chlorophenyl magnesium bromide with tetrahydropyran. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The mixture is then refluxed, and the product is isolated through distillation and purification processes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane carboxylic acids, while reduction can produce tetrahydropyran derivatives .

Scientific Research Applications

4-(2-Chlorophenyl)oxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)oxane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Tetrahydropyran: A structurally related compound with a similar oxane ring but without the chlorophenyl substituent.

    2-Chlorophenyl derivatives: Compounds with the 2-chlorophenyl group attached to different core structures.

Uniqueness: 4-(2-Chlorophenyl)oxane is unique due to the combination of the oxane ring and the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

4-(2-chlorophenyl)oxane

InChI

InChI=1S/C11H13ClO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2

InChI Key

ITYHMMKKSXKXIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=CC=C2Cl

Origin of Product

United States

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